Benzoic acid, 4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl)-
Description
“Benzoic acid, 4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl)-” is a complex organic compound with the molecular formula C28H27NO2S . It is a member of the benzoic acid family and has a heterocyclic structure .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The process starts from 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalen-2-ol (13) and involves several steps to form the final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzoic acid group attached to a tetrahydro-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl group . This structure is quite complex and contains several functional groups, including a carboxylic acid group (from the benzoic acid) and a thiazepine ring .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a molecular weight of 425.519 Da . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 553.3±50.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.6 mmHg at 25°C and an enthalpy of vaporization of 87.8±3.0 kJ/mol . Its flash point is 288.4±30.1 °C .Scientific Research Applications
Plant Metabolism and Environmental Impact
Influence on Plant Metabolism
Research on benzoic acid derivatives, like amino derivatives, has explored their effects on plant respiration and metabolism, indicating potential roles in agricultural and environmental science. For example, studies on the respiration of barley leaves have shown that certain concentrations of these derivatives can inhibit respiration, suggesting a complex interaction with plant physiological processes (Nagutb, 1964).
Environmental Presence and Degradation
The occurrence, fate, and behavior of related compounds like parabens (esters of para-hydroxybenzoic acid) in aquatic environments have been reviewed. These studies discuss their biodegradability, persistence, and the formation of halogenated by-products, relevant to understanding the environmental impact of related benzoic acid derivatives (Haman et al., 2015).
Chemical Stability and Degradation Products
- Chemical Stability and Degradation: Investigations into the stability and degradation pathways of certain compounds, such as nitisinone, provide insights into the chemical stability, environmental fate, and potential toxicology of structurally related substances. For instance, the stability of nitisinone under various conditions and its degradation products have been detailed, offering a framework for assessing related compounds' chemical behaviors (Barchańska et al., 2019).
Potential Biological and Pharmacological Activities
Biological and Pharmacological Properties
The diverse biological activities of benzothiazepine derivatives, a structurally related class, highlight potential research applications in drug discovery and pharmacology. For instance, 1,5-benzothiazepines have shown a range of bioactivities, including coronary vasodilatory, tranquilizer, antidepressant, and antihypertensive effects. These activities suggest areas for further exploration in related compounds (Dighe et al., 2015).
Regulation of Gut Functions
Studies on benzoic acid as a food and feed additive reveal its capability to regulate gut functions, suggesting potential research applications in nutrition, veterinary science, and human health. The effects on enzyme activity, redox status, immunity, and microbiota offer insights into the gut physiology modulation by benzoic acid and its derivatives (Mao et al., 2019).
properties
IUPAC Name |
4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO2S/c1-27(2)13-14-28(3,4)21-16-24-19(15-20(21)27)25(17-9-11-18(12-10-17)26(30)31)29-22-7-5-6-8-23(22)32-24/h5-12,15-16H,13-14H2,1-4H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGCWQPTOKPRRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C3C(=C2)SC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172254 | |
Record name | HX-630 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl)- | |
CAS RN |
188844-52-2 | |
Record name | HX 630 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188844522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HX-630 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HX-630 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N564S742U1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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